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Abstract
(+)-Limonene epoxide, a major oxidation product of d-limonene, is a compound of increasing

interest due to its presence in numerous consumer products and its potential pharmacological

activities. While acute toxicity studies suggest a relatively low order of toxicity, the

understanding of its toxicological profile following chronic exposure is crucial for a

comprehensive risk assessment. This technical guide provides an in-depth analysis of the

available toxicological data on (+)-limonene epoxide, with a focus on findings from chronic

exposure studies. The document summarizes key quantitative data, details experimental

methodologies, and explores potential mechanistic pathways involved in its toxicity.

Introduction
d-Limonene, a naturally occurring monoterpene found in citrus oils, is widely used as a

flavoring and fragrance agent. Its oxidation product, (+)-limonene epoxide, is formed upon

exposure to air and has been noted for its potential sensitizing properties.[1] As human

exposure to (+)-limonene epoxide is plausible through various routes, a thorough evaluation of

its long-term health effects is warranted. This guide synthesizes the current knowledge on the

chronic toxicological profile of (+)-limonene epoxide, with a particular focus on a 120-day oral
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gavage study in mice, which represents the most relevant chronic exposure data available to

date.

Chronic Toxicity Profile
A key study investigating the systemic toxicological profile of (+)-limonene epoxide after chronic

exposure involved the daily oral administration of the compound to Swiss mice for 120 days at

doses of 25, 50, and 75 mg/kg/day.[2]

General Observations and Clinical Signs
Throughout the 120-day study period, no significant changes in macroscopic appearance,

nutritional intake, or overall behavior were detected in mice treated with (+)-limonene epoxide

at any dose level compared to the control group.[2]

Hematological and Clinical Chemistry Findings
Analysis of hematological and clinical chemistry parameters did not reveal any significant

alterations in mice exposed to (+)-limonene epoxide for 120 days at doses up to 75 mg/kg/day.

[2] While the specific quantitative data from this study are not publicly available, the findings

suggest a lack of significant impact on major organ systems such as the hematopoietic system,

kidneys, and overall metabolic function at the tested doses.

Table 1: Summary of Hematological and Clinical Chemistry Findings from a 120-Day Oral

Gavage Study of (+)-Limonene Epoxide in Mice

Parameter Category Findings Reference

Hematology

No significant changes

detected at doses of 25, 50,

and 75 mg/kg/day.

[2]

Clinical Chemistry

No significant changes

detected at doses of 25, 50,

and 75 mg/kg/day.

[2]

Organ Weights
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The 120-day chronic toxicity study did not report any significant changes in the organ weights

of the treated animals.[2] This suggests that at the doses tested, (+)-limonene epoxide did not

induce organ hypertrophy or atrophy.

Table 2: Summary of Organ Weight Findings from a 120-Day Oral Gavage Study of (+)-

Limonene Epoxide in Mice

Organ Findings Reference

Major Organs

No significant changes

detected at doses of 25, 50,

and 75 mg/kg/day.

[2]

Histopathological Findings
The most significant finding from the 120-day chronic exposure study was the observation of

hepatotoxicity at the highest dose tested.[2]

Table 3: Summary of Histopathological Findings in the Liver from a 120-Day Oral Gavage

Study of (+)-Limonene Epoxide in Mice

Dose Group (mg/kg/day) Histopathological Findings Reference

25 No significant lesions reported. [2]

50 No significant lesions reported. [2]

75

Focal areas of hepatic

necrosis, inflammatory

infiltrate, and karyolysis.

[2]

Histological analysis of the liver from mice in the 75 mg/kg/day group revealed distinct areas of

cellular damage. These findings are indicative of a dose-dependent hepatotoxic effect of (+)-

limonene epoxide following chronic administration. A study on d-limonene, the precursor to the

epoxide, also reported hepatocellular lesions in rats after subchronic treatment, including

hydropic degeneration, microvesicular steatosis, and necrosis, which may provide some

context to the observed hepatotoxicity of its epoxide metabolite.[3]
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Based on the available data, the No-Observed-Adverse-Effect Level (NOAEL) for

hepatotoxicity in this 120-day mouse study can be considered to be 50 mg/kg/day, as the

effects were only observed at the 75 mg/kg/day dose.

Genotoxicity and Carcinogenicity
Studies on the genotoxicity of limonene and its epoxides have generally shown a lack of

mutagenic activity in various in vitro assays, including the Ames test with different strains of

Salmonella typhimurium.[4] There is no clear evidence to suggest that (+)-limonene epoxide is

carcinogenic.[5]

Experimental Protocols
Chronic 120-Day Oral Gavage Study in Mice

Test System: Swiss mice.

Administration Route: Oral gavage.

Dose Levels: 25, 50, and 75 mg/kg/day.

Control Group: Vehicle control (specific vehicle not detailed in the primary source).

Duration: 120 days.

Observations: Daily monitoring for clinical signs of toxicity, and regular monitoring of body

weight and food consumption.

Clinical Pathology: Blood samples were collected at the end of the study for hematological

and clinical chemistry analysis.

Necropsy and Histopathology: At the end of the study, a full necropsy was performed.

Organs were weighed, and tissues, particularly the liver, were collected and fixed in 10%

neutral buffered formalin for histopathological examination using hematoxylin and eosin

(H&E) staining.[6][7]
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Chronic 120-Day Oral Gavage Study Workflow
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Chronic Oral Gavage Study Workflow

Histopathological Examination of the Liver
Liver tissue samples were fixed in 10% neutral buffered formalin, processed through graded

alcohols and xylene, and embedded in paraffin. Sections of 4-5 µm thickness were cut and

stained with hematoxylin and eosin (H&E). The stained sections were then examined under a

light microscope for any pathological changes.

Potential Mechanistic Pathways of Hepatotoxicity
The precise molecular mechanisms underlying the hepatotoxicity of (+)-limonene epoxide

following chronic exposure have not been fully elucidated. However, drawing from the broader

understanding of drug-induced liver injury, several signaling pathways are likely to be involved.

The PI3K/Akt/mTOR and NF-κB pathways are central regulators of cell survival, proliferation,

and inflammation, and their dysregulation is often implicated in toxicological responses.

While direct evidence linking (+)-limonene epoxide to these pathways in the context of chronic

toxicity is limited, it has been reported that (+)-limonene 1,2-epoxide can suppress the

PI3K/Akt/mTOR and NF-κB pathways in the context of cancer cell apoptosis.[8] It is plausible

that chronic exposure to a xenobiotic like (+)-limonene epoxide could disrupt the delicate
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balance of these signaling cascades in hepatocytes, leading to the observed necrosis and

inflammation.

Potential Signaling Pathways in (+)-Limonene Epoxide-Induced Hepatotoxicity
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Inferred Signaling in Hepatotoxicity

Conclusion
The available toxicological data from a 120-day chronic oral gavage study in mice indicate that

(+)-limonene epoxide exhibits a dose-dependent hepatotoxicity at a high dose of 75 mg/kg/day,

with a NOAEL of 50 mg/kg/day. No significant adverse effects were observed on hematological,

clinical chemistry parameters, or organ weights at the doses tested. The lack of genotoxicity

and carcinogenicity data for (+)-limonene epoxide suggests a non-genotoxic mechanism for the

observed liver toxicity. Further research is warranted to elucidate the specific molecular

mechanisms underlying the hepatotoxic effects of chronic (+)-limonene epoxide exposure and

to obtain more detailed quantitative toxicological data to refine the risk assessment for this

compound.
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To cite this document: BenchChem. [Toxicological Profile of (+)-Limonene Epoxide Following
Chronic Exposure: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132270#toxicological-profile-of-
limonene-epoxide-after-chronic-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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